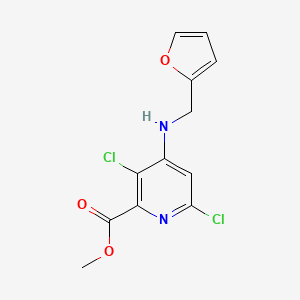

Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate

Description

Properties

Molecular Formula |

C12H10Cl2N2O3 |

|---|---|

Molecular Weight |

301.12 g/mol |

IUPAC Name |

methyl 3,6-dichloro-4-(furan-2-ylmethylamino)pyridine-2-carboxylate |

InChI |

InChI=1S/C12H10Cl2N2O3/c1-18-12(17)11-10(14)8(5-9(13)16-11)15-6-7-3-2-4-19-7/h2-5H,6H2,1H3,(H,15,16) |

InChI Key |

YRORWHRIBLPXIK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CC=CO2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dichloropicolinic acid with furan-2-ylmethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent and a base to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted picolinates .

Scientific Research Applications

Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from High-Similarity Compounds

lists several structurally related picolinate derivatives, differing primarily in substituents and ester groups. Key comparisons include:

| Compound Name | Substituents (Position 4) | Ester Group | Chlorination Pattern | Similarity Score |

|---|---|---|---|---|

| Methyl 4-amino-3,6-dichloropicolinate | Amino (-NH2) | Methyl | 3,6-dichloro | 0.96 |

| Ethyl 4-amino-3,5,6-trichloropicolinate | Amino (-NH2) | Ethyl | 3,5,6-trichloro | 0.98 |

| Butyl 4-amino-3,5,6-trichloropicolinate | Amino (-NH2) | Butyl | 3,5,6-trichloro | 0.94 |

| Target Compound | Furan-2-ylmethyl amino | Methyl | 3,6-dichloro | N/A |

Key Observations :

- Substituent Effects: The target compound’s furan-2-ylmethyl amino group introduces steric bulk and electronic effects distinct from the simpler amino (-NH2) group in analogues. The furan ring may enhance π-π stacking interactions or alter solubility due to its oxygen heteroatom.

- Ester Groups : Methyl esters (as in the target) generally exhibit higher hydrolytic lability than ethyl or butyl esters, which could influence metabolic stability .

Comparison with 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide

The compound 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide () shares a dichlorinated picolinamide backbone but differs critically in functional groups:

- Core Structure : Both compounds feature a 3,6-dichloropyridine ring. However, the target is a methyl ester, while this analogue is an amide.

- Substituent: The pyrimidin-2-yl group in the analogue vs. the furan-2-ylmethyl group in the target.

- Structural Geometry : The dihedral angle between the pyridine and pyrimidine rings in the analogue is 86.6°, indicating near-perpendicular orientation to minimize steric clashes. The furan group in the target may adopt a similar conformation, but this requires crystallographic verification .

- Synthesis: Both compounds are synthesized via acyl chloride intermediates.

Reactivity and Functional Group Analysis

- Amide vs.

- Chlorine Positioning : The 3,6-dichloro pattern in the target and ’s compound may direct electrophilic substitution to position 4, whereas trichloro analogues () are more sterically hindered.

- Furan vs. Pyrimidine : The furan’s electron-rich nature could enhance nucleophilic aromatic substitution reactivity compared to pyrimidine’s electron-deficient system.

Q & A

Basic: What synthetic routes are effective for preparing Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution using 3,6-dichloropicolinoyl chloride and furan-2-ylmethylamine. Key steps include:

- Solvent Selection : Ethanol or toluene are common solvents; ethanol promotes faster precipitation, while toluene may reduce side reactions in heat-sensitive cases .

- Reflux Conditions : Reflux for 1–2 hours at 70–110°C ensures complete reaction, with yields up to 90% achievable .

- Purification : Slow evaporation of methanol solutions yields crystals suitable for X-ray analysis .

Advanced: How can conflicting crystallographic data on hydrogen bonding and dihedral angles be resolved during structural refinement?

Methodological Answer:

Use SHELXL for refinement, incorporating riding models for H atoms (C–H = 0.93 Å, N–H = 0.86 Å) and validating bond lengths (e.g., C=O at 1.200–1.208 Å) . For dihedral angles near 90° (e.g., 86.60°), verify steric hindrance via intermolecular interactions (N–H⋯O/F) and compare with analogous structures . Contradictions may arise from solvent effects or packing forces, requiring iterative refinement and validation against elemental analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Methodological Answer:

- NMR : Use H/C NMR to confirm furan ring protons (δ 6.2–7.4 ppm) and ester methyl groups (δ 3.8–4.0 ppm).

- IR : Detect C=O stretches (~1680 cm) and N–H bends (~3300 cm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., Cl ~42%) to verify stoichiometry .

Advanced: What strategies mitigate byproduct formation during the acylation of 3,6-dichloropicolinoyl chloride?

Methodological Answer:

- Stoichiometric Control : Use a 1:1 molar ratio of acyl chloride to amine to minimize unreacted intermediates.

- Inert Atmosphere : Conduct reactions under nitrogen to prevent hydrolysis of the acyl chloride .

- Chromatographic Monitoring : Employ TLC/HPLC to track byproducts (e.g., dimerization) and adjust reaction time/temperature .

Basic: How should researchers handle reactive intermediates like 3,6-dichloropicolinoyl chloride safely?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during reactions .

- Storage : Keep intermediates in sealed, desiccated containers away from strong oxidizers .

Advanced: How do computational methods (e.g., DFT) validate experimental bond lengths and electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare computed bond lengths (e.g., C=O at 1.21 Å) with crystallographic data .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the furan and pyridine rings to predict reactivity .

Advanced: What crystallographic challenges arise when analyzing steric effects between the furan and pyridine rings?

Methodological Answer:

- Dihedral Angle Analysis : Use SHELX to measure angles (e.g., ~86.60°) and assess steric clashes .

- Hydrogen Bonding : Identify N–H⋯O/F interactions that stabilize the near-perpendicular orientation .

- Thermal Motion : Refine anisotropic displacement parameters to distinguish static tilt from dynamic motion .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Recrystallization : Use methanol/ethanol for slow evaporation, yielding high-purity crystals .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) to separate polar byproducts .

Advanced: How can reaction kinetics be studied to improve the scalability of this synthesis?

Methodological Answer:

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track acyl chloride consumption rates.

- Activation Energy : Determine via Arrhenius plots by varying reflux temperatures (70–110°C) .

Advanced: What role do non-covalent interactions play in the compound’s biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.